N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide

Description

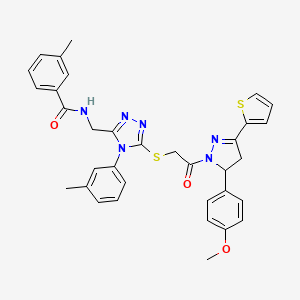

The compound N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide is a heterocyclic molecule featuring a pyrazoline core fused with thiophene and triazole rings, substituted with benzamide and aryl groups. Key functional groups include:

Properties

IUPAC Name |

N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32N6O3S2/c1-22-7-4-9-25(17-22)33(42)35-20-31-36-37-34(39(31)26-10-5-8-23(2)18-26)45-21-32(41)40-29(24-12-14-27(43-3)15-13-24)19-28(38-40)30-11-6-16-44-30/h4-18,29H,19-21H2,1-3H3,(H,35,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFRBFCDGBGJBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C)SCC(=O)N4C(CC(=N4)C5=CC=CS5)C6=CC=C(C=C6)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide represents a complex structure with potential pharmacological applications. Its intricate design incorporates multiple heterocyclic frameworks, which are known to exhibit diverse biological activities.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 394.49 g/mol. The structure features a combination of pyrazole and triazole rings, which are often associated with various biological activities including anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds containing the pyrazole moiety have demonstrated significant antibacterial and antifungal activities. The incorporation of thiophene and methoxyphenyl groups in the structure may enhance these effects due to their electron-donating properties, which can improve binding affinity to microbial targets .

Anti-inflammatory Properties

Several derivatives of pyrazoles have been reported to possess anti-inflammatory activities. For example, compounds similar to the target compound have shown inhibition of cyclooxygenase enzymes (COX), which play a critical role in inflammation pathways. The presence of the triazole ring may contribute to this activity by modulating inflammatory mediators .

Study 1: Antimicrobial Evaluation

A study investigating various pyrazole derivatives found that modifications at the 1-position significantly influenced antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The tested compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| A | 10 | E. coli |

| B | 20 | S. aureus |

| C | 50 | Pseudomonas aeruginosa |

Study 2: Anti-inflammatory Assessment

In another research effort, a series of pyrazole derivatives were evaluated for their anti-inflammatory effects using an animal model. The results indicated that certain compounds significantly reduced edema in paw inflammation models when compared to standard anti-inflammatory drugs like diclofenac.

| Compound | Edema Reduction (%) | Comparison Drug | Edema Reduction (%) |

|---|---|---|---|

| D | 90 | Diclofenac | 75 |

| E | 85 | Ibuprofen | 70 |

The biological activity of this compound is likely mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.

- Receptor Modulation : Interaction with specific receptors can lead to modulation of inflammatory responses or microbial growth.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cell lines, suggesting potential anticancer properties as well .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below summarizes key analogs and their properties:

Key Observations:

- Substituent Effects: The 4-methoxyphenyl group in the target compound likely enhances solubility compared to the 4-methylphenyl in A0071016 due to the polar methoxy group . Triazole-thioether linkages (common in the target compound and Safonov’s derivatives) improve stability against enzymatic degradation, a feature critical for drug design .

- Synthetic Yields : Analogs like 8a–8c from achieve ~80% yields, suggesting efficient synthetic routes for triazole-thioether systems .

Spectral and Analytical Comparisons

- IR Spectroscopy : All compounds show strong C=O stretches (~1600–1700 cm⁻¹), confirming benzamide and ketone functionalities .

- NMR Profiles : Aromatic protons in the target compound’s m-tolyl and 3-methylbenzamide groups would resonate similarly to 8a–8c (δ 7.36–8.35 ppm) .

- Mass Spectrometry : High-resolution MS data (e.g., 8a: m/z 414 [M⁺]) align with molecular formulas, aiding structural validation .

Pharmacological Potential

- Antimicrobial Activity : highlights pyrazole-triazole hybrids with activity against Gram-positive bacteria (e.g., S. aureus). The target compound’s thiophene and triazole moieties may similarly disrupt bacterial membranes .

- Structural Insights : Hotsulia’s acetamides () demonstrate how pyrazole-triazole frameworks interact with biological targets via hydrogen bonding and π-π stacking .

Computational and Crystallographic Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.